1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866198
InChI: InChI=1S/C10H11FO2/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,13H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one

CAS No.:

Cat. No.: VC17866198

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one -

Specification

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 1-(4-fluoro-2-hydroxy-5-methylphenyl)propan-1-one
Standard InChI InChI=1S/C10H11FO2/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,13H,3H2,1-2H3
Standard InChI Key UKNRJEIQXFVHSX-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=C(C(=C1)C)F)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one reflects its propanone backbone substituted with a phenyl ring bearing fluorine (position 4), hydroxyl (position 2), and methyl (position 5) groups. Its molecular formula is C₁₀H₁₁FO₂, with a molar mass of 182.19 g/mol (calculated from atomic weights).

Structural Analysis

The compound’s structure consists of:

  • A propan-1-one group (–CO–CH₂–CH₃) attached to the phenyl ring.

  • Electron-withdrawing fluorine at the para position relative to the ketone, influencing ring electron density.

  • Ortho-hydroxyl group capable of hydrogen bonding and tautomerism.

  • Meta-methyl substituent contributing steric bulk and modulating solubility.

Comparisons to structurally similar compounds, such as 1-(2-chloro-4-fluoro-5-methylphenyl)propan-1-one (PubChem CID: 81045027), reveal that replacing chlorine with hydroxyl reduces molecular weight by ~35.45 g/mol (chlorine’s atomic weight) and adds ~16.00 g/mol (hydroxyl’s atomic weight), resulting in a net decrease to ~182.19 g/mol .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one are documented, analogous methodologies for related propanones suggest feasible pathways:

  • Friedel-Crafts Acylation:
    Reaction of 4-fluoro-2-hydroxy-5-methylbenzene with propionyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) could yield the target compound. This method is commonly used for aryl ketone synthesis .

  • Hydroxylation of Halogenated Precursors:
    Chlorinated analogs, such as 1-(2-chloro-4-fluoro-5-methylphenyl)propan-1-one , could undergo nucleophilic aromatic substitution with hydroxide ions under controlled conditions.

Purification and Characterization

Post-synthesis purification likely involves column chromatography or recrystallization from solvents like ethanol. Characterization via NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (C=O stretch ~1700 cm⁻¹), and mass spectrometry would confirm structure and purity.

Physicochemical Properties

Physical Properties

PropertyValue (Estimated/Comparative)Source Compound Reference
Density~1.08–1.12 g/cm³
Melting Point80–90°C (estimated)
Boiling Point250–260°C at 760 mmHg
Solubility in WaterLow (~13.3 g/L at 20°C)
LogP (Octanol-Water)~2.5–3.0

Density: Comparable to 2-hydroxy-2-methyl-1-phenylpropan-1-one (1.077 g/mL) , adjusted for fluorine’s higher atomic weight.
Solubility: Hydroxyl groups enhance water solubility slightly, but hydrophobicity from the methyl and propanone groups limits dissolution .

Chemical Reactivity

  • Ketone Group: Susceptible to nucleophilic attacks (e.g., Grignard reactions).

  • Hydroxyl Group: Participates in hydrogen bonding, esterification, and oxidation reactions.

  • Fluorine Substituent: Enhances ring electron deficiency, directing electrophilic substitution to meta/para positions.

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